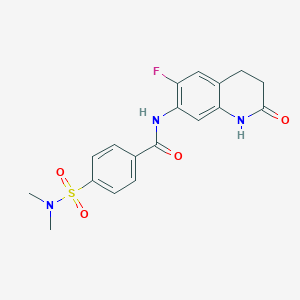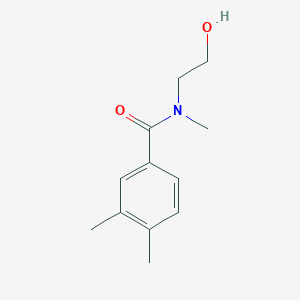
N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide, also known as Compound X, is a synthetic compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its mechanism of action and effects on biochemical and physiological processes have been investigated extensively.
Mécanisme D'action
The mechanism of action of N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X involves the inhibition of specific enzymes and cellular signaling pathways. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cellular signaling and regulation. In addition, N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X has been shown to inhibit the activity of certain proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X has been shown to inhibit the growth and proliferation of cancer cells. Furthermore, it has been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X in lab experiments is its specificity for certain enzymes and cellular signaling pathways. This allows for more targeted and specific experiments. However, one limitation is that N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X may not be effective in all cell types or in all disease models.
Orientations Futures
There are several future directions for the study of N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X. One potential direction is the investigation of its potential use as a drug target for the treatment of various diseases, including cancer and neurological disorders. In addition, further studies are needed to fully understand its mechanism of action and effects on cellular signaling pathways. Finally, the development of more targeted and specific compounds based on the structure of N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X may lead to the development of more effective drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X involves the reaction of 4-carbamoyl-3-chlorophenyl isocyanate with furan-3-carboxylic acid, followed by the addition of piperidine-4-carboxylic acid. The resulting compound is then purified using column chromatography to obtain a pure product.
Applications De Recherche Scientifique
N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X has been used in various scientific research studies, particularly in the field of pharmacology. It has been investigated for its potential use as a drug target for the treatment of various diseases, including cancer and neurological disorders. In addition, N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide X has been studied for its effects on cellular signaling pathways and its potential use as a tool for studying protein-protein interactions.
Propriétés
IUPAC Name |
N-(4-carbamoyl-3-chlorophenyl)-1-(furan-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c19-15-9-13(1-2-14(15)16(20)23)21-17(24)11-3-6-22(7-4-11)18(25)12-5-8-26-10-12/h1-2,5,8-11H,3-4,6-7H2,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNYRGRMGUVPFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)C(=O)N)Cl)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-phenylacetamide](/img/structure/B7498732.png)
![Ethyl 1-[7-methyl-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B7498740.png)
![N-[2-[[acetyl(methyl)amino]methyl]phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498750.png)



![6-oxo-1-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B7498775.png)
![N-[2-(2-aminoethoxy)ethyl]-N-ethylaniline](/img/structure/B7498778.png)
![2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7498784.png)




![4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7498830.png)